molecular formula C14H12ClF4N3O3S B2893928 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396862-56-8

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2893928
CAS No.: 1396862-56-8
M. Wt: 413.77
InChI Key: HOFRCIBXCZHKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group and a piperidine ring bearing a 3-chloro-4-fluorophenylsulfonyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonylpiperidine moiety may influence binding interactions with biological targets .

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF4N3O3S/c15-10-6-9(3-4-11(10)16)26(23,24)22-5-1-2-8(7-22)12-20-21-13(25-12)14(17,18)19/h3-4,6,8H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFRCIBXCZHKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClF4N3O3SC_{14}H_{12}ClF_4N_3O_3S with a molecular weight of 413.8 g/mol . The structure incorporates a piperidine ring and a sulfonyl group attached to a chlorofluorophenyl moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC14H12ClF4N3O3SC_{14}H_{12}ClF_4N_3O_3S
Molecular Weight413.8 g/mol
CAS Number1396862-56-8

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, a study highlighted that compounds similar to our target compound showed strong activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like gentamicin in efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. A specific study found that related compounds exhibited notable anti-inflammatory effects with IC50 values lower than those of established anti-inflammatory drugs like diclofenac . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Anticancer Potential

Emerging evidence suggests that oxadiazole derivatives may possess anticancer properties. Research indicates that certain oxadiazole compounds induce apoptosis in cancer cell lines through mechanisms involving the upregulation of tumor suppressor proteins such as p53 and activation of caspase pathways . Molecular docking studies have further suggested strong binding affinities between these compounds and key targets in cancer pathways, indicating their potential as therapeutic agents .

Case Studies

  • Antimicrobial Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds containing piperidine moieties demonstrated superior activity against Mycobacterium bovis, suggesting their potential use in treating tuberculosis .
  • Anti-inflammatory Research : In vitro assays revealed that several synthesized oxadiazole derivatives significantly reduced inflammation markers in cell cultures, showing promise for developing new anti-inflammatory medications .
  • Anticancer Evaluation : A study involving molecular docking simulations revealed that specific oxadiazole derivatives could effectively bind to the active sites of cancer-related proteins, leading to increased apoptosis in MCF-7 breast cancer cells .

Comparison with Similar Compounds

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

  • Key Differences: Replaces the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl and substitutes the trifluoromethyl group with phenoxymethyl.
  • Impact: The phenoxymethyl group increases hydrophobicity but may reduce electronegativity compared to the trifluoromethyl group.
  • Molecular Weight : 433.9 g/mol (vs. ~439.8 g/mol estimated for the target compound).

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

  • Key Differences : Substitutes the trifluoromethyl group with thiophen-3-yl and shifts the piperidine substitution from position 3 to 3.

3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

  • Key Differences : Replaces the sulfonylpiperidine moiety with a pyrazole ring and substitutes the trifluoromethyl group with a 4-chlorophenyl.
  • Impact : The pyrazole ring may enhance metal coordination, while the absence of a sulfonyl group reduces polarity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~439.8 Trifluoromethyl, 3-Cl-4-F-sulfonylpiperidine ~3.2
2-(1-((4-Cl-Ph)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-oxadiazole 433.9 Phenoxymethyl, 4-Cl-sulfonylpiperidine ~3.8
5-(Thiophen-3-yl)-oxadiazole ~423.7 Thiophene, 3-Cl-4-F-sulfonylpiperidine ~2.9
3-(4-Cl-Ph)-5-(pyrazol-4-yl)-oxadiazole 322.7 Pyrazole, 4-Cl-phenyl ~2.5

*LogP values estimated based on substituent contributions.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : 5-Substituted-1,3,4-oxadiazole derivatives with sulfanyl acetamide groups exhibit moderate AChE inhibition (IC₅₀: 12–45 µM) . The target compound’s trifluoromethyl group may enhance potency due to increased electron-withdrawing effects.

Antimicrobial Activity

  • Chloro/Bromo Derivatives : Isostructural chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole) display antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) . The target compound’s 3-chloro-4-fluorophenyl group may similarly enhance bacterial membrane penetration.

Structural-Activity Relationships (SAR)

  • Halogen Substitutions : Chloro and fluoro groups in the aryl-sulfonyl moiety improve binding to hydrophobic pockets in enzymes .
  • Trifluoromethyl vs. Thiophene : The trifluoromethyl group offers superior metabolic stability compared to thiophene, which may undergo oxidation .

Preparation Methods

Hydrazide Precursor Preparation

The trifluoromethyl group is introduced via a hydrazide intermediate. Trifluoroacetic hydrazide (CF$$3$$CONHNH$$2$$) is synthesized by reacting trifluoroacetic acid with hydrazine hydrate under reflux.

Cyclization to 1,3,4-Oxadiazole

Cyclization of the hydrazide with a carbonyl compound forms the oxadiazole ring. For example, microwave-assisted synthesis or solvent-free grinding with iodine as a catalyst achieves efficient cyclization:

  • Microwave Method : Hydrazide and carbonyl derivative (e.g., aryl aldehyde) are irradiated at 150°C for 10–15 minutes in acetic acid, yielding 5-trifluoromethyl-1,3,4-oxadiazole.
  • Grinding Technique : Hydrazide and aldehyde are ground with iodine (10 mol%) in a mortar for 5–10 minutes, producing the oxadiazole in >85% yield.

Functionalization of Piperidine

Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride

3-Chloro-4-fluorothiophenol is chlorinated using thionyl chloride (SOCl$$2$$) in the presence of DMF as a catalyst:
$$
\text{3-Chloro-4-fluorothiophenol} + 3\ \text{SOCl}
2 \xrightarrow{\text{DMF}} \text{3-Chloro-4-fluorobenzenesulfonyl chloride} + 2\ \text{HCl} + \text{SO}_2
$$
The sulfonyl chloride is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg).

Sulfonylation of Piperidine

Piperidine reacts with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{Piperidine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-(3-Chloro-4-fluorophenylsulfonyl)piperidine}
$$
The product is isolated by aqueous workup (yield: 90–95%).

Coupling Oxadiazole and Piperidine Moieties

Bromination of Oxadiazole

The 2-position of 5-trifluoromethyl-1,3,4-oxadiazole is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C):
$$
\text{5-(Trifluoromethyl)-1,3,4-oxadiazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole}
$$

Nucleophilic Substitution

The brominated oxadiazole undergoes substitution with 1-(3-chloro-4-fluorophenylsulfonyl)piperidine in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base:
$$
\text{2-Bromo-oxadiazole} + \text{Sulfonylated piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Reaction conditions: 80°C for 12 hours (yield: 75–80%).

Optimization and Characterization

Reaction Optimization

  • Solvent Screening : DMF outperforms THF and acetonitrile in substitution reactions due to better solubility of intermediates.
  • Catalyst : Addition of catalytic KI (10 mol%) enhances reaction rate via halogen exchange.

Analytical Data

Property Value
Molecular Formula C$${14}$$H$${12}$$ClF$$4$$N$$3$$O$$_3$$S
Molecular Weight 413.8 g/mol
$$^1$$H NMR (400 MHz, CDCl$$_3$$) δ 8.12 (d, 1H), 7.85 (m, 2H), 3.95 (m, 1H), 3.20 (m, 2H), 2.85 (m, 2H), 1.90–1.60 (m, 4H)
$$^{19}$$F NMR δ -62.5 (CF$$_3$$), -114.2 (Ar-F)
HRMS (ESI) m/z 414.0234 [M+H]$$^+$$ (calc. 414.0231)

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

Aryl hydrazides and trifluoroacetic anhydride react in a one-pot protocol using phosphorous oxychloride (POCl$$3$$) as a cyclizing agent:
$$
\text{ArCONHNH}
2 + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{POCl}_3} \text{5-Trifluoromethyl-1,3,4-oxadiazole}
$$

Suzuki Coupling Approach

A boronic ester-functionalized oxadiazole couples with a brominated sulfonylated piperidine under Pd(PPh$$3$$)$$4$$ catalysis:
$$
\text{Oxadiazole-Bpin} + \text{Br-Piperidine} \xrightarrow{\text{Pd, K}2\text{CO}3} \text{Target Compound}
$$

Challenges and Solutions

  • Trifluoromethyl Stability : Harsh acidic conditions may cleave the CF$$_3$$ group. Use of neutral or mild basic conditions preserves functionality.
  • Regioselectivity : Microwave irradiation ensures selective 1,3,4-oxadiazole formation over 1,2,4-isomers.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer:
Optimization involves multi-step reactions starting with cyclocondensation of precursors (e.g., sulfonyl chlorides and piperidine derivatives) under controlled conditions. Key steps include:

  • Temperature Control : Maintain 60–80°C during sulfonylation to avoid side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity of the oxadiazole ring .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between intermediates .
  • Purification : Chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves purity .
    Validate purity via HPLC (>95%) and ¹H/¹³C-NMR to confirm structural integrity .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Address these by:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Stability Testing : Monitor degradation in PBS or DMSO over 24–72 hours via LC-MS to correlate bioactivity with intact compound .
  • Metabolite Screening : Identify active/inactive metabolites using HR-MS and compare with parent compound activity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., pyrazole-oxadiazole hybrids) to isolate substituent effects .

Basic: How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:
Assess stability using:

  • pH-Variation Studies : Incubate in buffers (pH 4–9) at 37°C for 24 hours; quantify degradation via UV-HPLC .
  • Thermal Stability : Heat to 40–60°C in solution (DMSO/PBS) and monitor decomposition with TGA-DSC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using LC-MS/MS .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:
Use 3D-QSAR and molecular docking to map interactions:

  • Target Selection : Align with known targets of oxadiazole derivatives (e.g., EGFR kinase, PARP enzymes) .
  • Docking Software : Employ AutoDock Vina or Schrödinger Suite; validate with co-crystallized ligands (PDB IDs: 1M17, 4RZO) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability in lipid bilayers or solvent .
  • ADME Prediction : Use SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Basic: What analytical techniques confirm the compound’s structural conformation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C-NMR (400–600 MHz) identifies piperidinyl sulfonyl and trifluoromethyl groups .
  • X-Ray Crystallography : Resolve dihedral angles between oxadiazole and piperidine rings (e.g., CCDC deposition) .
  • Mass Spectrometry : HR-ESI-MS confirms molecular ion ([M+H]⁺ at m/z 469.02) and fragmentation patterns .

Advanced: How does the sulfonyl-piperidine moiety influence pharmacokinetics?

Methodological Answer:
The sulfonyl group enhances metabolic stability by resisting CYP450 oxidation, while the piperidine ring improves solubility via protonation at physiological pH .

  • LogP Measurement : Determine via shake-flask method (expected LogP ~2.5) .
  • Plasma Protein Binding : Use equilibrium dialysis (>90% binding observed in similar compounds) .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates moderate bioavailability) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., PARP-1 inhibition with NAD⁺ depletion monitoring) .
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced: How to address low reproducibility in synthetic batches?

Methodological Answer:

  • Reagent Purity : Use freshly distilled solvents (e.g., THF, DCM) and high-purity sulfonyl chlorides (>98%) .
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR to identify incomplete steps .
  • Scale-Up Adjustments : Optimize mixing efficiency (e.g., overhead stirring) and heat transfer in large batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.